molecular formula C18H24N4O B2854150 (E)-N-butyl-2-cyano-3-(4-phenylpiperazin-1-yl)acrylamide CAS No. 885180-30-3

(E)-N-butyl-2-cyano-3-(4-phenylpiperazin-1-yl)acrylamide

Cat. No.: B2854150
CAS No.: 885180-30-3
M. Wt: 312.417
InChI Key: MBPYDHXWGXQGNM-FOCLMDBBSA-N
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Description

(E)-N-butyl-2-cyano-3-(4-phenylpiperazin-1-yl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a phenylpiperazine moiety, and an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-butyl-2-cyano-3-(4-phenylpiperazin-1-yl)acrylamide typically involves multi-step organic reactions. One common method involves the reaction of butylamine with 2-cyano-3-(4-phenylpiperazin-1-yl)acrylic acid under specific conditions to form the desired acrylamide compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-butyl-2-cyano-3-(4-phenylpiperazin-1-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and phenylpiperazine groups can participate in nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

(E)-N-butyl-2-cyano-3-(4-phenylpiperazin-1-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-butyl-2-cyano-3-(4-phenylpiperazin-1-yl)acrylamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide
  • N-butyl-2-cyano-3-(4-ethylpiperazin-1-yl)acrylamide
  • N-butyl-2-cyano-3-(4-isopropylpiperazin-1-yl)acrylamide

Uniqueness

(E)-N-butyl-2-cyano-3-(4-phenylpiperazin-1-yl)acrylamide is unique due to the presence of the phenyl group in the piperazine ring, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

(E)-N-butyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-3-9-20-18(23)16(14-19)15-21-10-12-22(13-11-21)17-7-5-4-6-8-17/h4-8,15H,2-3,9-13H2,1H3,(H,20,23)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPYDHXWGXQGNM-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/N1CCN(CC1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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